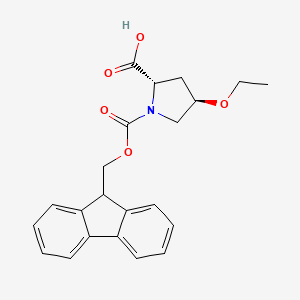

(4R)-1-Fmoc-4-ethoxy-L-proline

Description

Significance of Modified Amino Acids as Chiral Building Blocks in Organic Synthesis

Modified amino acids, also known as unnatural amino acids, are non-proteinogenic amino acids that have been chemically altered from the 20 standard protein-building blocks. nih.gov These modifications can range from simple changes, like methylation or hydroxylation, to the introduction of more complex functional groups. nih.gov In organic synthesis, these compounds are highly prized as chiral building blocks—versatile, stereochemically defined starting materials used to construct larger, more complex molecules with high precision. sigmaaldrich.com

The introduction of modified amino acids can significantly enhance the properties of synthetic peptides and other molecules. scirp.org They can improve stability against enzymatic degradation, increase binding affinity to biological targets, and alter pharmacokinetic profiles, making them critical in drug design. sigmaaldrich.comgoogle.com By incorporating these unique residues, chemists can design novel structures with tailored functions that are not accessible using only the standard amino acid repertoire. chemrxiv.org

Role of Proline Analogs in Engineering Peptidomimetics and Conformationally Constrained Peptides

Among modified amino acids, analogs of proline are particularly significant. Proline's unique cyclic structure, where the side chain loops back to form a tertiary amide with the backbone nitrogen, imposes significant conformational restrictions on a peptide chain. researchgate.netsigmaaldrich.com This inherent rigidity makes proline a natural "structure-breaker" for common secondary structures like α-helices and β-sheets, while being a key component in stabilizing structures like β-turns and polyproline helices. researchgate.netchembuyersguide.com

Synthetic proline analogs are designed to leverage and enhance these conformational effects. sigmaaldrich.com By introducing substituents onto the pyrrolidine (B122466) ring, chemists can exert fine control over the peptide's local and global conformation. nih.gov These modifications influence key geometric parameters, including the puckering of the ring (endo/exo) and the cis-trans isomerization of the peptide bond preceding the proline residue. nih.govsigmaaldrich.com

This level of control is fundamental to the design of:

Peptidomimetics : Compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. google.comchembuyersguide.com Proline analogs are used to lock the molecule into its bioactive conformation.

Conformationally Constrained Peptides : Peptides where the flexibility is deliberately reduced. acs.orgwuxiapptec.com This strategy is used to study structure-activity relationships and to develop peptides with higher potency and selectivity for their targets. acs.org For instance, substituting the proline ring can stabilize a specific cis or trans amide bond conformation, which is crucial as the correct isomer is often required for biological activity. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-2-27-14-11-20(21(24)25)23(12-14)22(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANZFSNGFPNJGI-VLIAUNLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446478-31-4 | |

| Record name | (2S,4R)-4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Production of 4r 1 Fmoc 4 Ethoxy L Proline and Analogous Derivatives

Chiral Pool Synthesis Approaches Utilizing Natural L-Hydroxyproline Precursors

The most common and economically viable route to (4R)-1-Fmoc-4-ethoxy-L-proline begins with a natural, inexpensive amino acid, trans-4-hydroxy-L-proline, which possesses the desired (2S,4R) stereochemistry. nih.govnih.gov This strategy, known as chiral pool synthesis, preserves the inherent chirality of the starting material, avoiding the need for complex asymmetric induction or resolution steps. The synthesis then focuses on the selective modification of the existing functional groups: the secondary amine, the carboxylic acid, and the 4-hydroxyl group.

Derivatization of the 4-Hydroxyl Group with Ethoxy Moiety

The key transformation in the synthesis of the target compound is the conversion of the 4-hydroxyl group of the hydroxyproline (B1673980) precursor into an ethoxy ether. This is typically achieved through an O-alkylation reaction.

A primary method for this etherification is the Williamson ether synthesis . masterorganicchemistry.comfrancis-press.com This reaction involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent (e.g., ethyl iodide, ethyl bromide, or ethyl tosylate). To prevent unwanted side reactions, such as N-alkylation, the proline's secondary amine and carboxylic acid functionalities must be protected beforehand. For instance, Boc-(2S,4R)-4-hydroxyproline methyl ester can be alkylated under basic conditions. acs.org A reliable large-scale solution-phase procedure involves using a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with an ethyl halide. acs.org

| Precursor | Reagents | Base | Solvent | Product | Notes |

| N-Boc-4-hydroxy-L-proline | Ethyl Bromide (RCH₂Br) | Potassium Hydroxide (KOH) | DMSO | N-Boc-4-ethoxy-L-proline | A common solution-phase method for direct alkylation. |

| Resin-bound Hyp | Ethyl Iodide, NaH | Sodium Hydride (NaH) | DMF/THF | Resin-bound ethoxyproline | Applicable in solid-phase synthesis for library generation. |

This table summarizes common conditions for the Williamson ether synthesis applied to hydroxyproline derivatives.

The reaction conditions must be carefully controlled to ensure complete conversion and avoid side reactions, maintaining the stereochemical integrity at the C4 position.

Stereoselective Transformations at the 4-Position

Maintaining the (4R) configuration is crucial. The Williamson ether synthesis, proceeding through an SN2 mechanism on the ethylating agent, generally preserves the stereochemistry at the C4 chiral center of the hydroxyproline backbone.

However, in cases where the opposite (cis or 4S) stereoisomer is desired, or if the synthesis starts from a different precursor, stereoselective transformations are employed. The Mitsunobu reaction is a powerful tool for achieving a clean inversion of stereochemistry at a secondary alcohol center. organic-chemistry.orgchem-station.com This reaction allows the (2S,4R)-hydroxyproline derivative to be converted into a (2S,4S)-derivative. nih.govacs.org For instance, reacting an N-protected (2S,4R)-hydroxyproline ester with a nucleophile like p-nitrobenzoic acid under Mitsunobu conditions (using reagents like DIAD and PPh₃) results in the formation of a (4S)-ester with inverted stereochemistry. nih.govorgsyn.org Subsequent hydrolysis can yield the (2S,4S)-hydroxyproline, which could then be alkylated. To arrive back at the (4R) configuration from a (4S)-alcohol, a second Mitsunobu inversion would be required. nih.govacs.org

Another strategy involves an oxidation-reduction sequence. The 4-hydroxyl group can be oxidized to a ketone (4-oxoproline), which temporarily removes the C4 chiral center. Subsequent stereoselective reduction can then re-establish the hydroxyl group, with the facial selectivity of the reduction controlled by the choice of reagents and directing groups on the pyrrolidine (B122466) ring.

Installation and Selective Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino functionality in peptide synthesis due to its base lability.

Installation: The Fmoc group is typically introduced by reacting the proline derivative (e.g., (4R)-4-ethoxy-L-proline) with an Fmoc-donating reagent under basic conditions. chemicalbook.com The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is often performed in a biphasic system, such as dioxane and aqueous sodium carbonate or potassium carbonate, to neutralize the acid byproduct. chemicalbook.com

Selective Removal: The key advantage of the Fmoc group is its clean and rapid removal under mild, non-acidic conditions, which leaves acid-labile side-chain protecting groups intact (orthogonality). Deprotection is achieved by treatment with a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The mechanism involves a β-elimination (E1cB) process, where the base abstracts the acidic proton from the C9 position of the fluorenyl ring. This leads to the collapse of the carbamate (B1207046) and releases the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is typically scavenged by the excess amine to prevent side reactions.

Comparison of Solution-Phase Synthesis and Solid-Phase Strategies for Compound Generation

The synthesis of this compound can be undertaken using either solution-phase or solid-phase methodologies.

Solution-Phase Synthesis: This classical approach involves carrying out all reactions in solution. researchgate.net Each intermediate product must be isolated and purified (e.g., by crystallization or chromatography) before proceeding to the next step.

Advantages: Scalability for producing large quantities of a single compound, straightforward reaction monitoring using standard analytical techniques (TLC, NMR), and unambiguous characterization of intermediates.

Disadvantages: Can be time-consuming and labor-intensive due to the need for purification after each step, and potential for material loss during workup and purification. The synthesis of a single protected amino acid derivative can require multiple steps and purifications. nih.gov

Solid-Phase Synthesis: In this strategy, the proline precursor is covalently attached to an insoluble polymer support (resin). acs.orgnih.gov Subsequent reactions, including derivatization of the hydroxyl group and N-terminal protection, are carried out on the resin-bound molecule. Reagents and byproducts are removed by simple filtration and washing of the resin.

Advantages: Rapid and amenable to automation, excess reagents can be used to drive reactions to completion, and purification is simplified to washing the resin. This is particularly powerful for generating libraries of different proline analogs. acs.orgnih.gov

Disadvantages: Reaction monitoring can be more challenging, initial setup and resin loading can be complex, and scaling up to very large quantities can be less practical than solution-phase methods.

A modern solid-phase approach known as "proline editing" involves incorporating Fmoc-hydroxyproline into a peptide sequence on a resin, followed by the selective, on-resin modification of the hydroxyl group to generate various derivatives, including ethers. nih.govnih.govacs.org This method leverages the peptide backbone to protect the amine and carboxyl termini, streamlining the synthesis of diverse proline analogs within a peptide context. nih.govresearchgate.netacs.org

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Reaction Medium | Homogeneous solution | Heterogeneous (liquid/solid) |

| Purification | Chromatography, crystallization, or extraction after each step | Filtration and washing of the resin |

| Scalability | Well-suited for large-scale (multi-gram to kg) production | Excellent for small to medium scale; ideal for library synthesis |

| Automation | Difficult to automate fully | Easily automated |

| Time & Labor | More time-consuming and labor-intensive | Faster and less labor-intensive |

| Monitoring | Straightforward (TLC, NMR, LC-MS) | Indirect (e.g., colorimetric tests) or requires cleavage from resin |

This table provides a comparative overview of solution-phase versus solid-phase synthesis strategies.

Enantioselective and Diastereoselective Synthesis Routes

Enantioselective synthesis aims to create the molecule from achiral or racemic starting materials, introducing chirality through the use of a chiral catalyst or auxiliary. For proline scaffolds, catalytic asymmetric reactions can be employed to construct the pyrrolidine ring with high enantiomeric excess. nih.gov

Diastereoselective synthesis is more directly relevant when starting with a chiral molecule like L-pyroglutamic acid or other chiral precursors. researchgate.net The goal is to control the stereochemistry of a new chiral center relative to an existing one. For example, the alkylation of an N-protected 4-oxoproline derivative can be rendered diastereoselective by the influence of the existing stereocenter at C2, directing the incoming group to a specific face of the ring. Similarly, the reduction of the 4-keto group can be controlled to favor either the cis or trans alcohol, which can then be further functionalized. These strategies are essential for producing the full range of possible stereoisomers of substituted prolines for structure-activity relationship studies. researchgate.netnih.gov

Advanced Derivatization and Functionalization Strategies Utilizing the 4r 4 Ethoxy Moiety

Chemical Transformations of the 4-Ethoxy Group

The transformation of the 4-ethoxy group is central to the diversification of the (4R)-1-Fmoc-4-ethoxy-L-proline structure. The ether linkage, while generally stable, can be cleaved under specific conditions to reveal a 4-hydroxy intermediate, which is the common precursor for subsequent functionalization. wikipedia.orgchemistrysteps.com This two-step strategy—cleavage followed by derivatization—provides a robust platform for introducing a wide range of functionalities onto the proline ring.

The conversion of the 4-ethoxy group into other substituents begins with the cleavage of the C-O ether bond. This reaction is typically achieved under strong acidic conditions. masterorganicchemistry.com Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose. chemistrysteps.com The mechanism involves the protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). A halide ion then attacks the carbon atom via a nucleophilic substitution pathway. masterorganicchemistry.comlibretexts.org Given the secondary nature of the carbon at the 4-position, the reaction can have characteristics of both S_N1 and S_N2 pathways, depending on the precise conditions. masterorganicchemistry.com

Once the ether is cleaved to yield (4R)-1-Fmoc-4-hydroxy-L-proline (Fmoc-Hyp), the exposed hydroxyl group becomes a versatile handle for a multitude of chemical transformations. This intermediate is a cornerstone in the synthesis of functionally diverse peptides. nih.gov The hydroxyl group can be modified through various reactions to install new functional groups, thereby creating a library of 4-substituted proline derivatives from a single precursor.

| Target Functional Group | Reaction Type | Key Reagents | Resulting Derivative Class |

|---|---|---|---|

| Azide (B81097) | SN2 Substitution (after -OH activation) | Diphenylphosphoryl azide (DPPA), Sodium azide (NaN3) | 4-Azidoprolines |

| Thiol | Mitsunobu Reaction | Thioacetic acid, followed by hydrolysis | 4-Mercaptoprolines |

| Alkyne | Etherification | Propargyl bromide | 4-Propargyloxy-prolines |

| Ketone | Oxidation | Dess-Martin periodinane (DMP), TEMPO/TCICA | 4-Ketoproline |

| Fluorine | Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | 4-Fluoroprolines |

| Aryl Ethers | Mitsunobu Reaction | Various phenols (e.g., p-cyanophenol) | 4-Aryloxy-prolines |

A key strategy in modern chemical biology and drug discovery is the incorporation of chemical handles that can undergo specific reactions without interfering with other functional groups in the molecule. This concept, known as orthogonal reactivity, is powerfully enabled by the derivatization of the 4-position of proline. nih.gov Starting from the 4-hydroxy intermediate, a wide variety of such handles can be installed.

These handles serve as points for subsequent modification, for example, after the proline derivative has been incorporated into a peptide chain. This "proline editing" approach allows for the late-stage functionalization of peptides. nih.gov

Examples of Orthogonal Chemical Handles:

Azides and Alkynes: These groups are the cornerstone of copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." Introducing a 4-azido or 4-alkynyl functionality allows for the straightforward conjugation of the proline-containing peptide to other molecules, such as fluorescent dyes, imaging agents, or drug payloads. iris-biotech.de

Thiols: The thiol group at the 4-position is highly reactive and can be used for native chemical ligation, disulfide bond formation, or Michael addition reactions with maleimides. nih.gov

Ketones: A 4-ketoproline derivative can undergo oxime ligation with hydroxylamine-containing molecules, providing another robust method for bioorthogonal conjugation.

Aryl Halides and Boronic Acids: Introduction of these groups allows for palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings, enabling the attachment of complex aromatic systems directly to the proline ring. researchgate.net

| Chemical Handle at 4-Position | Orthogonal Reaction | Application |

|---|---|---|

| Azide (-N3) | Azide-Alkyne Cycloaddition ("Click Chemistry") | Peptide labeling, drug conjugation |

| Alkyne (-C≡CH) | Azide-Alkyne Cycloaddition ("Click Chemistry") | Peptide labeling, surface immobilization |

| Thiol (-SH) | Native Chemical Ligation, Michael Addition | Peptide cyclization, protein modification |

| Ketone (=O) | Oxime/Hydrazone Ligation | Bioorthogonal labeling |

| Aryl Iodide | Suzuki/Sonogashira Coupling | Synthesis of complex peptidomimetics |

| Alkene | Olefin Metathesis, Thiol-ene Reaction | Peptide stapling, polymer conjugation |

Multi-component Reactions and Convergent Synthesis Approaches

The functionalized proline derivatives serve as powerful building blocks in more sophisticated synthetic strategies, such as multi-component reactions (MCRs) and convergent syntheses.

Multi-component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. ajgreenchem.com L-proline itself is a renowned organocatalyst for a wide range of MCRs, such as Mannich and aldol (B89426) reactions. tandfonline.comlibretexts.org While this compound is typically used as a structural component rather than a catalyst, its derivatives can be designed to participate as key reactants in MCRs. For instance, a 4-ketoproline derivative could act as the carbonyl component in a Passerini or Ugi reaction, allowing for the rapid assembly of complex, constrained peptide scaffolds in a single step.

Convergent Synthesis Approaches: Convergent synthesis involves the independent synthesis of molecular fragments that are later joined together. This strategy is often more efficient for building large, complex molecules than a linear approach. The orthogonally reactive handles introduced at the 4-position of proline are ideal for convergent synthesis. For example, a large peptide fragment containing a 4-azidoproline derivative can be synthesized separately from another fragment or molecule bearing an alkyne group. The two pieces can then be joined efficiently and specifically using click chemistry. This approach is invaluable in the synthesis of complex bioconjugates, cyclic peptides, and dendrimeric structures. nih.gov

Applications in the Construction of Complex Molecular Architectures and Biomimetic Systems

Peptide and Peptidomimetic Synthesis

In the realm of peptide science, modifying amino acid side chains and backbones is a key strategy for developing new therapeutic agents and research tools. The incorporation of proline analogs like (4R)-1-Fmoc-4-ethoxy-L-proline allows for fine-tuning the structural and, consequently, the functional properties of synthetic peptides.

The use of this compound in linear peptide synthesis is facilitated by the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. nih.govspringernature.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group serves as a temporary protecting group for the α-amine of the proline derivative, preventing unwanted side reactions. nih.gov

The process of incorporating this compound into a peptide sequence follows the standard SPPS cycle:

Resin Preparation : A suitable resin, such as Wang or Rink amide resin, is chosen based on the desired C-terminal functional group (acid or amide, respectively) and prepared for the attachment of the first amino acid. uci.edupeptide.com

Fmoc Deprotection : The Fmoc group on the N-terminus of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu

Coupling : this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU, or DIC) to form an active ester. peptide.com This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.

Washing : The resin is thoroughly washed with solvents to remove any excess reagents and byproducts before the next cycle begins.

This cycle is repeated for each subsequent amino acid until the desired linear peptide sequence is fully assembled. The quality and purity of the Fmoc-amino acid building blocks are critical for the success of the synthesis. nih.gov

| Step | Procedure | Purpose |

| 1. Deprotection | Treatment with 20% piperidine in DMF. | To remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, exposing a free amine for the next coupling step. |

| 2. Washing | Rinsing the solid support with DMF. | To remove residual piperidine and byproducts from the deprotection step. |

| 3. Activation | Mixing this compound with a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. | To convert the carboxylic acid of the proline derivative into a highly reactive species (active ester) that can readily form a peptide bond. |

| 4. Coupling | Adding the activated amino acid solution to the resin-bound peptide. | To form a new peptide bond between the activated proline derivative and the N-terminal amine of the peptide chain. |

| 5. Washing | Rinsing the solid support with DMF and other solvents (e.g., DCM). | To remove unreacted reagents, byproducts of the coupling reaction, and prepare the peptide-resin for the next deprotection cycle. |

Cyclic peptides often exhibit enhanced stability against enzymatic degradation and improved receptor binding affinity compared to their linear counterparts. This compound can be incorporated into strategies for synthesizing these macrocyclic structures. The proline analog can be positioned within the linear precursor peptide, which is then cyclized either while still attached to the solid support or after cleavage into solution.

Common cyclization strategies include:

Head-to-Tail Cyclization : The N-terminal amine is linked to the C-terminal carboxylic acid.

Side-Chain to Side-Chain Cyclization : The side chains of two different amino acids within the peptide are linked.

Side-Chain to Terminus Cyclization : An amino acid side chain is linked to either the N-terminus or the C-terminus.

The inclusion of a 4-substituted proline derivative like this compound can serve to induce a specific turn or bend in the peptide backbone, pre-organizing the linear precursor into a conformation that is favorable for efficient cyclization.

Proline's five-membered ring inherently restricts the conformational freedom of a peptide backbone. sigmaaldrich.com This effect can be further amplified and controlled by introducing substituents at the C4 position. The ethoxy group in this compound exerts a powerful stereoelectronic effect that biases the puckering of the pyrrolidine (B122466) ring.

Proline rings can adopt two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The presence of an electronegative substituent at the 4R position, such as a hydroxyl or alkoxy group, strongly favors the Cγ-exo pucker due to a gauche effect. nih.gov This enforced ring pucker, in turn, influences the cis-trans isomerization of the preceding peptide bond, typically stabilizing the trans conformation. nih.gov By locking the proline residue into a specific geometry, this compound acts as a potent tool for creating conformationally constrained peptide scaffolds with well-defined secondary structures, such as β-turns. nih.goviris-biotech.de

| Proline Derivative | Dominant Ring Pucker | Influence on Preceding Peptide Bond |

| L-Proline | Cγ-endo is slightly favored | High intrinsic probability of cis conformation (~30%) sigmaaldrich.com |

| (4R)-Hydroxy-L-proline (Hyp) | Cγ-exo strongly favored | Stabilizes the trans conformation |

| (4S)-Hydroxy-L-proline (hyp) | Cγ-endo favored | Stabilizes the trans conformation via a transannular hydrogen bond nih.gov |

| (4R)-Ethoxy-L-proline (inferred) | Cγ-exo strongly favored | Expected to stabilize the trans conformation |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Libraries of these compounds are essential for discovering new drug leads. This compound is an ideal building block for constructing peptidomimetic libraries because the 4-position of the proline ring serves as a point of diversification. nih.gov

By synthesizing a collection of peptides where the 4-position of a key proline residue is varied with different substituents (e.g., ethoxy, methoxy, hydroxyl, fluoro, alkyl groups), researchers can systematically probe how steric and electronic changes at this position affect biological activity. nih.govnih.gov This approach allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of peptide-based drug candidates. The creation of comprehensive libraries of peptide secondary structure mimetics is a powerful method for interrogating protein-protein interactions. nih.gov

Natural Product Synthesis and Structural Analogs

Many natural products possess complex, stereochemically rich architectures. The synthesis of these molecules and their analogs often relies on the use of chiral building blocks—small, enantiomerically pure molecules that are incorporated into the final structure.

This compound, with its defined stereochemistry at both the α-carbon (S configuration) and the C4-carbon (R configuration), is a valuable chiral building block for asymmetric synthesis. Chemists can use this compound as a starting material to construct more complex molecules, transferring the inherent chirality of the proline ring to the target product.

For example, substituted prolines are key components of various natural products, including the lincosamide family of antibiotics (e.g., lincomycin). mdpi.com Synthetic routes to create non-natural analogs of these antibiotics often start with commercially available, stereochemically defined proline derivatives like 4-hydroxy-L-proline. mdpi.com Similarly, this compound can be chemically modified and elaborated to serve as a key intermediate in the total synthesis of novel bioactive compounds or structural analogs of existing natural products.

Design and Synthesis of Analogs Inspired by Bioactive Natural Products.

While direct and extensive research specifically detailing the incorporation of this compound into analogs of bioactive natural products is not widely documented in publicly available literature, the principles of peptide chemistry and the known influence of 4-substituted prolines allow for a strong inferential understanding of its potential. The substitution at the 4-position of the proline ring is a well-established strategy for modulating the biological activity and conformational properties of peptides.

The introduction of an ethoxy group, as in this compound, can impart several key features to a peptide sequence. The ethoxy group can influence the puckering of the pyrrolidine ring, which in turn affects the local peptide backbone geometry and the propensity for cis-trans isomerization of the peptide bond preceding the proline residue. These conformational subtleties are often critical for the recognition and binding of a peptide to its biological target.

In the context of natural product analogs, this level of conformational control is paramount. For instance, many natural peptides with therapeutic potential suffer from poor metabolic stability or suboptimal binding affinity. By strategically replacing a native proline residue with this compound, medicinal chemists can fine-tune the three-dimensional structure of the peptide to enhance its desired properties. The ethoxy group can also introduce favorable steric or electronic interactions within the peptide or at the peptide-receptor interface.

The synthesis of such analogs would typically proceed via solid-phase peptide synthesis (SPPS), where the Fmoc protecting group of this compound allows for its seamless integration into a growing peptide chain. The workflow for creating these analogs is a systematic process of design, synthesis, and biological evaluation, as outlined in the table below.

| Step | Description | Key Considerations for this compound |

| 1. Target Selection | Identification of a bioactive natural product containing a proline residue that is critical for its activity. | The native proline's conformational role should be understood to predict the effect of the 4-ethoxy substitution. |

| 2. Molecular Modeling | In silico modeling to predict the conformational impact of replacing the native proline with this compound. | Focus on changes in ring pucker, peptide backbone torsion angles, and potential new interactions. |

| 3. Solid-Phase Synthesis | Stepwise assembly of the peptide analog on a solid support, incorporating this compound at the desired position. | Standard Fmoc-SPPS protocols are generally applicable. Coupling efficiency should be monitored. |

| 4. Purification and Characterization | Cleavage of the peptide from the resin, followed by purification (e.g., by HPLC) and characterization (e.g., by mass spectrometry). | Standard procedures apply. |

| 5. Biological Evaluation | In vitro and/or in vivo testing of the analog to assess its biological activity, stability, and other relevant properties. | Comparison with the parent natural product to determine the effect of the modification. |

Development of Novel Supramolecular Assemblies

The unique structural constraints imposed by proline derivatives are not only valuable in the context of bioactive peptides but also in the burgeoning field of supramolecular chemistry. The predictable geometries and conformational preferences of these building blocks can be harnessed to direct the self-assembly of complex, higher-order structures.

Engineering Polyproline Helices and Metallo-Peptide Nanoparticles

Polyproline helices are unique secondary structures that are critical for a variety of biological processes, including signal transduction and protein-protein interactions. nih.gov These helices can exist in two forms, the right-handed polyproline I (PPI) helix and the more common left-handed polyproline II (PPII) helix. wikipedia.org The stability and conformation of these helices are highly sensitive to the nature of the constituent proline residues.

The substitution at the C4 position of the proline ring with an ethoxy group in this compound is expected to influence the stability of polyproline helices through stereoelectronic effects. nih.gov While specific studies on 4-ethoxy-L-proline are limited, research on other 4-substituted prolines, such as 4-hydroxyproline (B1632879) and 4-fluoroproline, has demonstrated that these modifications can significantly impact helix stability. nih.gov For instance, electron-withdrawing substituents at the 4R position, like the hydroxyl group in hydroxyproline (B1673980), are known to stabilize the Cγ-exo ring pucker, which is favorable for the formation of the collagen triple helix, a structure composed of three PPII helices. nih.gov The ethoxy group, being electron-donating, might have a different, yet predictable, influence on the ring pucker and consequently on the stability of polyproline helices.

Furthermore, the functionalization of polyproline helices with specific chemical handles has enabled their use as building blocks for the construction of metallo-peptide nanoparticles. nih.govrsc.org In this approach, functional groups are strategically placed along the polyproline backbone to act as coordination sites for metal ions. The rigid and well-defined structure of the polyproline helix allows for precise spatial positioning of these coordination sites, directing the self-assembly of the peptides and metal ions into discrete, ordered nanostructures. nih.gov Although not a direct coordination site itself, the ethoxy group of this compound can play a crucial role in pre-organizing the peptide backbone into the correct conformation for effective metal coordination by other residues.

The design principles for such metallo-peptide nanoparticles are summarized in the following table:

| Design Principle | Role of this compound |

| Scaffold Rigidity | The proline derivative helps to maintain the rigid PPII helical conformation, which is essential for predictable self-assembly. |

| Control of Helical Stability | The 4-ethoxy group can be used to fine-tune the stability of the polyproline helix, ensuring the integrity of the building block. |

| Spatial Positioning of Ligands | By influencing the overall helical structure, the 4-ethoxyproline residue contributes to the precise positioning of metal-coordinating side chains. |

| Modulation of Nanoparticle Properties | The ethoxy group can alter the surface properties of the resulting nanoparticle, potentially influencing its solubility and interactions with other molecules. |

Scaffolding for Directed Chemical Reactions.

The rigid, cyclic structure of proline has made it a valuable scaffold in organic synthesis, particularly in asymmetric catalysis. organic-chemistry.org Proline and its derivatives can act as organocatalysts, facilitating a wide range of chemical transformations with high stereoselectivity. rsc.orgnih.gov The pyrrolidine ring serves as a chiral template, orienting the substrates in a specific manner to favor the formation of one enantiomer over the other.

This compound can be envisioned as a scaffold for directing chemical reactions in several ways. Once incorporated into a peptide or a larger molecular framework, the ethoxy group can exert a steric influence on the surrounding chemical environment, directing the approach of a reagent to a nearby reactive center. This can be particularly useful in substrate-controlled reactions where the chirality of the scaffold is transferred to the product.

Moreover, the proline ring itself can be part of a larger, more complex scaffold designed to pre-organize reactants for an intramolecular reaction or to create a specific binding pocket for a substrate in a catalytic process. The stereochemistry at the C4 position, defined by the ethoxy group, would be a critical design element in such a scaffold, influencing its three-dimensional shape and, consequently, its function in directing a chemical reaction.

The application of proline-based scaffolds in directed chemical reactions often involves the following considerations:

| Feature | Implication for Scaffolds with this compound |

| Conformational Rigidity | The pyrrolidine ring provides a rigid framework, which is essential for effective stereochemical control. |

| Stereochemical Information | The defined stereochemistry at both the α-carbon and the C4-carbon provides a precise chiral environment. |

| Steric Shielding/Direction | The ethoxy group can block or direct the approach of a reactant to a specific face of the scaffold. |

| Fine-tuning of Reactivity | The electronic properties of the ethoxy group, although modest, can influence the reactivity of nearby functional groups. |

Investigation of Stereochemical and Conformational Influences on Molecular Architecture

Impact on Pyrrolidine (B122466) Ring Pucker Conformation (e.g., Cγ-exo, Cγ-endo Preferences)

The five-membered pyrrolidine ring of proline is not planar and adopts puckered envelope conformations, primarily puckered at the Cγ carbon. This results in two distinct low-energy states: Cγ-exo, where the Cγ atom is puckered away from the prolyl carbonyl group, and Cγ-endo, where it is puckered toward the carbonyl group nih.gov. The energy barrier for interconversion between these two states is low, allowing for rapid equilibrium at room temperature nih.gov.

The presence of a substituent at the C4 position can significantly bias this equilibrium. The preference for either the exo or endo pucker is determined by the interplay between steric hindrance and stereoelectronic effects, specifically the gauche effect nih.govnih.gov.

Stereoelectronic Effects (Gauche Effect): When an electronegative substituent, such as an ethoxy group, is present at the C4 position, stereoelectronic effects become dominant. The gauche effect describes the stabilization that occurs when the electron-deficient σ* orbital of the C-substituent bond participates in hyperconjugation with adjacent electron-rich C-H bonding orbitals nih.gov. For a 4R-substituted proline like (4R)-4-ethoxy-L-proline, this stabilizing interaction is maximized in the Cγ-exo pucker nih.govresearchgate.net. This is because the exo conformation places the electronegative ethoxy group in a gauche relationship with the imide nitrogen, which is energetically favorable nih.gov.

Steric Effects: For bulky, non-electron-withdrawing substituents, steric repulsion is the primary determinant. In the 4R configuration, a bulky group would favor the Cγ-endo pucker to adopt a less crowded anti-orientation relative to the nitrogen atom and an equatorial position on the ring nih.gov.

Given that the ethoxy group is electron-withdrawing, (4R)-4-ethoxy-L-proline strongly prefers the Cγ-exo ring pucker nih.govresearchgate.net. This contrasts with its 4S-diastereomer, which would preferentially adopt the Cγ-endo pucker due to the same stereoelectronic principles nih.gov.

| Proline Derivative | Dominant Ring Pucker | Primary Driving Force | Reference |

|---|---|---|---|

| (4R)-4-ethoxy-L-proline | Cγ-exo | Stereoelectronic (Gauche Effect) | nih.govresearchgate.net |

| (4S)-4-ethoxy-L-proline | Cγ-endo | Stereoelectronic (Gauche Effect) | nih.gov |

Modulation of Peptidyl Prolyl Amide Bond Isomerization (cis/trans Equilibrium)

The cis-trans isomerization of the peptidyl-prolyl amide bond (the ω torsion angle) is a critical and often rate-limiting step in protein folding nih.govethz.ch. Unlike most other peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of a prolyl bond is small, allowing for significant populations of the cis state researchgate.net.

The conformational preference of the pyrrolidine ring pucker is directly coupled to the cis/trans equilibrium of the preceding amide bond ethz.chnih.gov.

The Cγ-exo pucker , strongly favored by (4R)-4-ethoxy-L-proline, stabilizes the trans conformation of the amide bond researchgate.netethz.chnih.gov. This stabilization is partly due to a favorable n→π* interaction, where the lone pair of electrons (n) on the carbonyl oxygen of the preceding residue interacts with the antibonding orbital (π*) of the prolyl carbonyl group. This interaction is geometrically optimal when the proline ring is in the exo pucker and the amide bond is trans nih.govsemanticscholar.org.

Conversely, the Cγ-endo pucker is strongly associated with the cis amide bond conformation nih.govethz.ch.

Therefore, the incorporation of (4R)-4-ethoxy-L-proline into a peptide chain serves to bias the peptidyl-prolyl bond equilibrium significantly toward the trans isomer. Studies on analogous compounds, such as (4R)-fluoroproline and (4R)-hydroxyproline, have experimentally confirmed that electron-withdrawing groups at the 4R position increase the population of the trans isomer nih.govraineslab.com. The electron-withdrawing nature of the substituent reduces the double-bond character of the amide C-N bond, which can also accelerate the rate of isomerization researchgate.netraineslab.com.

| Dominant Ring Pucker | Favored Amide Isomer | Associated 4-Substituent Stereochemistry | Reference |

|---|---|---|---|

| Cγ-exo | trans | 4R | researchgate.netethz.chnih.gov |

| Cγ-endo | cis | 4S | nih.govethz.ch |

Correlation between 4-Substituent Stereochemistry and Peptide Secondary Structure Formation

The stereochemically-driven preferences for ring pucker and amide bond geometry have a direct impact on the local and global conformation of peptides. By pre-organizing the peptide backbone, 4-substituted prolines can stabilize or destabilize specific secondary structures nih.govnih.gov.

The strong preference of (4R)-4-ethoxy-L-proline for a Cγ-exo pucker and a trans amide bond makes it a powerful promoter of compact helical secondary structures nih.govnih.gov.

α-Helix: The n→π* interaction, which is promoted by the Cγ-exo pucker, is also a key stabilizing feature of the α-helix nih.gov. Therefore, the conformational bias induced by a 4R-substituent can be used to stabilize α-helical structures.

In contrast, 4S-substituted prolines, which favor the Cγ-endo pucker and are more permissive of the cis amide bond, tend to disrupt PPII and α-helical structures and favor more extended or turn-like conformations nih.govnih.gov. This makes the stereochemistry of the 4-substituent a critical design element in peptide engineering.

Conformational Studies of Peptides and Peptidomimetics Incorporating (4R)-4-ethoxy-L-proline

While specific conformational studies focusing exclusively on peptides containing (4R)-4-ethoxy-L-proline are not widely detailed in the literature, a wealth of data from closely related analogs provides a robust framework for understanding its behavior. Extensive research on peptides incorporating (4R)-hydroxyproline (Hyp) and (4R)-fluoroproline (Flp) confirms the principles outlined above nih.govnih.govnih.govraineslab.com.

Collagen Stability: The post-translational modification of proline to (4R)-hydroxyproline is essential for the stability of the collagen triple helix nih.govnih.gov. Conformational studies have shown that the stereoelectronic effect of the 4R-hydroxyl group enforces the Cγ-exo pucker, which pre-organizes the individual peptide strands into the PPII conformation necessary for triple helix assembly nih.govnih.gov.

(4R)-Fluoroproline Studies: Fluorine is a stronger electron-withdrawing group than a hydroxyl or ethoxy group. Studies with (4R)-fluoroproline show an even more pronounced preference for the Cγ-exo pucker and the trans amide bond raineslab.comresearchgate.net. Peptides incorporating Flp exhibit enhanced stability in PPII and collagen-like structures, demonstrating the direct correlation between the inductive effect of the 4R-substituent and conformational stabilization raineslab.comnih.gov.

Based on these extensive studies of analogous compounds, it can be confidently inferred that incorporating (4R)-4-ethoxy-L-proline into a peptide sequence will enforce a Cγ-exo ring pucker, stabilize the trans-peptidyl prolyl amide bond, and promote the formation of compact secondary structures like the polyproline II helix.

Advanced Analytical and Characterization Methodologies in Research Contexts

Spectroscopic Techniques for Elucidating Reaction Pathways and Product Formation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure and environment of (4R)-1-Fmoc-4-ethoxy-L-proline. These techniques are vital for confirming the successful synthesis of the target molecule and for tracking the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the identity and integrity of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

In a typical synthetic sequence, NMR is used to verify the structure of the final product. The ¹H NMR spectrum would display characteristic signals for the fluorenylmethyloxycarbonyl (Fmoc) group, the pyrrolidine (B122466) ring of proline, and the ethoxy substituent. The aromatic protons of the fluorenyl group are expected to appear in the downfield region (approximately 7.3-7.8 ppm) ichemical.com. The protons on the proline ring and the Fmoc methylene (B1212753) and methine groups would resonate in the mid-field region (approx. 3.5-4.5 ppm), while the ethoxy group's methylene and methyl protons, along with the remaining proline ring protons, would appear in the upfield region (approx. 1.2-2.5 ppm) libretexts.orgchemistrysteps.com.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. Key signals include those from the carbonyls of the carbamate (B1207046) and carboxylic acid (around 170-175 ppm), the aromatic carbons of the Fmoc group (around 120-145 ppm), and the aliphatic carbons of the proline ring and ethoxy group (around 15-70 ppm). The presence of all expected signals with the correct chemical shifts and multiplicities confirms the successful synthesis of the target structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic | 7.30 - 7.80 | 120.0 - 144.0 |

| Fmoc CH/CH₂ | 4.20 - 4.50 | 47.0, 67.5 |

| Proline C2-H | 4.30 - 4.40 | ~60.0 |

| Proline C4-H | 3.90 - 4.10 | ~75.0 |

| Proline Ring CH₂ | 1.90 - 2.40 | 25.0 - 40.0 |

| Ethoxy O-CH₂ | 3.40 - 3.60 | ~65.0 |

| Ethoxy CH₃ | 1.10 - 1.25 | ~15.0 |

| Carbamate C=O | - | ~154.0 |

Note: Predicted values are based on typical chemical shifts for Fmoc-proline derivatives and substituted ethers. Actual values may vary depending on the solvent and other experimental conditions. ichemical.comchemistrysteps.comnih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Mass Verification

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound, thereby confirming its elemental composition. Techniques such as Electrospray Ionization (ESI-MS) are commonly used for this purpose due to their soft ionization nature, which keeps the molecule intact.

During reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of the desired product. For final product verification, a high-resolution mass spectrometer (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₂₂H₂₃NO₅). The experimentally determined mass should be within a few parts per million (ppm) of the calculated exact mass. In a typical ESI-MS spectrum, the compound would be observed as protonated or sodiated adducts.

Table 2: Expected m/z Values in ESI-MS for this compound

| Ion Species | Formula | Calculated Exact Mass | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | C₂₂H₂₄NO₅⁺ | 382.1649 | 382.16 |

| [M+Na]⁺ | C₂₂H₂₃NNaO₅⁺ | 404.1468 | 404.15 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Progression Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands corresponding to the vibrations of its constituent bonds. This technique is useful for confirming the presence of key functional groups, such as the carbamate and carboxylic acid, and for observing the disappearance of precursor functional groups during synthesis.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

| Carbamate | C=O stretch | ~1690-1710 |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| Fmoc Aromatic Rings | C=C stretch | 1450-1600 |

Note: Values are typical ranges for the specified functional groups. researchgate.netvscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for quantitative analysis and reaction monitoring, leveraging the strong UV absorbance of the Fmoc group. The fluorenyl moiety is a powerful chromophore that absorbs strongly in the UV region, with absorbance maxima typically observed around 265 nm, 290 nm, and 301 nm mdpi.commostwiedzy.pl. This property allows for the sensitive detection of any Fmoc-containing species, making it an invaluable tool for tracking reaction progress via techniques like HPLC-UV.

Chromatographic Methods for Purification, Purity Assessment, and Stereochemical Resolution in Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a chiral molecule like this compound, which is often used in stereospecific syntheses like peptide synthesis, chromatographic methods are essential for both purification and the critical assessment of chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like Fmoc-protected amino acids nih.gov. A reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) hplc.eu.

Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set to one of the absorbance maxima of the Fmoc group (e.g., 265 nm). For use in applications like solid-phase peptide synthesis (SPPS), a purity of ≥99% is often required merck-lifescience.com.tw. HPLC is also crucial for identifying and quantifying potential synthesis-related impurities, such as the free amino acid, dipeptide adducts, or residual reagents creative-peptides.comsigmaaldrich.comnih.gov.

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, verifying its stereochemical integrity is paramount. Chiral chromatography is specifically designed to separate enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers of the analyte, leading to different retention times.

Polysaccharide-based CSPs, such as those found in Chiralpak® or Chiralcel® columns, are highly effective for the separation of proline derivatives researchgate.netacs.org. A normal-phase method, using a mobile phase like a mixture of hexane (B92381) and ethanol (B145695) with a small amount of an acidic modifier (TFA), is often successful in resolving the (4R) diastereomer from the (4S) diastereomer, or the L-proline (2S) enantiomer from the D-proline (2R) enantiomer researchgate.netmdpi.com. By comparing the peak areas of the separated isomers, the diastereomeric excess (de) or enantiomeric excess (ee) can be accurately determined, ensuring the stereochemical purity of the compound for its intended use.

Table 5: Example Chiral HPLC Conditions for Stereochemical Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane / Ethanol / TFA (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structural Analysis of Derived Macromolecules.

A comprehensive review of scientific literature reveals a notable absence of published research detailing the three-dimensional structural analysis of macromolecules derived specifically from "this compound" using X-ray crystallography or cryo-electron microscopy (cryo-EM). While these techniques are paramount for elucidating the atomic-level structures of proteins and peptides, their application to macromolecules incorporating the 4-ethoxy-L-proline modification has not been documented in available studies.

The current body of research on modified prolines focuses extensively on other substitutions at the 4-position, such as fluoro, hydroxy, and amino groups, and their impact on peptide and protein structure. These studies have successfully employed X-ray crystallography and other analytical methods to characterize the conformational biases imparted by these modifications. However, specific crystallographic or cryo-EM data for macromolecules containing the 4-ethoxy moiety remains elusive.

The lack of such data precludes a detailed discussion of research findings, including the generation of data tables on crystallographic parameters or cryo-EM reconstruction details for macromolecules derived from "this compound". Future research in this area would be necessary to provide the empirical data required for a thorough structural analysis.

Theoretical and Computational Chemistry Studies of 4r 1 Fmoc 4 Ethoxy L Proline and Its Derivatives

Molecular Mechanics and Molecular Dynamics Simulations of Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscapes of molecules like (4R)-1-Fmoc-4-ethoxy-L-proline. These methods can predict the preferred three-dimensional structures and the dynamic behavior of the molecule in different environments.

The conformational flexibility of the pyrrolidine (B122466) ring in proline and its derivatives is a key determinant of the structure of peptides and proteins. The ring can adopt two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up). The substituent at the C4 position significantly influences this puckering. For 4(R)-substituted prolines with an electronegative substituent, such as the ethoxy group in this compound, the Cγ-exo pucker is generally favored. This preference is driven by stereoelectronic effects, specifically the gauche effect, where the electronegative substituent prefers to be in a pseudo-axial orientation.

MD simulations of proline-rich peptides have shown that the puckering of the proline ring is coupled to the cis/trans isomerization of the preceding peptide bond. frontiersin.org While the Fmoc protecting group at the N-terminus of this compound is not a peptide bond, its bulky nature would also be expected to influence the conformational equilibrium of the pyrrolidine ring.

A hypothetical MD simulation of this compound in a solvent like water or chloroform (B151607) would likely reveal a dynamic equilibrium between different ring puckers and rotamers of the ethoxy group. The relative populations of these conformations would be determined by the force field parameters used in the simulation.

Table 1: Predicted Predominant Conformations of this compound from Theoretical Molecular Mechanics Studies

| Feature | Predicted Predominant Conformation | Rationale |

| Pyrrolidine Ring Pucker | Cγ-exo (down) | The electronegative ethoxy group at the 4R position favors a pseudo-axial orientation due to the gauche effect. |

| Fmoc Group Orientation | Extended | To minimize steric hindrance with the pyrrolidine ring and the ethoxy group. |

| Ethoxy Group Rotamer | Anti or gauche | The specific preferred rotamer would depend on the interplay of steric and electronic effects, influenced by the solvent environment. |

Quantum Chemical Calculations of Electronic Effects and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can elucidate the electronic effects of the ethoxy and Fmoc groups on the proline ring.

The electron-withdrawing nature of the oxygen atom in the ethoxy group is expected to influence the charge distribution within the pyrrolidine ring. This can affect the acidity of the carboxylic acid proton and the nucleophilicity of the nitrogen atom (though the latter is protected by the Fmoc group). Computational studies on 4(R)-hydroxy-L-proline and 4(R)-fluoro-L-proline have shown that electron-withdrawing substituents at the 4-position can impact the prolyl cis-trans isomerization barriers. nih.gov A similar effect would be anticipated for the ethoxy derivative.

Quantum chemical calculations could also be used to predict various properties of this compound, such as its infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and chiroptical properties like circular dichroism (CD). These calculated properties can be compared with experimental data to validate the computational models.

Furthermore, these calculations can be employed to study the reaction mechanisms involving this compound, for example, in peptide synthesis. By mapping the potential energy surface of a reaction, transition states can be identified, and reaction barriers can be calculated, providing a deeper understanding of the reaction kinetics and thermodynamics.

Computational Prediction of Conformational Preferences and Stereochemical Outcomes

Computational methods are instrumental in predicting the conformational preferences of proline derivatives and the stereochemical outcomes of reactions involving them. As discussed, the 4R-ethoxy substituent is predicted to favor a Cγ-exo pucker of the pyrrolidine ring. This ring pucker, in turn, influences the backbone dihedral angles (φ and ψ) when this amino acid is incorporated into a peptide chain.

Studies on peptides containing 4-substituted prolines have shown a strong correlation between the stereochemistry at the C4 position and the resulting peptide conformation. nih.gov The preference for the Cγ-exo pucker in 4(R)-substituted prolines generally promotes a more extended peptide backbone conformation.

Computational modeling can be used to predict how the incorporation of this compound into a peptide sequence would affect its secondary structure. For instance, it could be used to assess its potential as a β-turn inducer or its compatibility with helical structures. Decision tree algorithms, based on stereochemical properties derived from 3D models, have been developed to predict the impact of proline mutations on protein stability. nih.govnih.gov A similar approach could be used to predict the structural consequences of incorporating this compound.

Table 2: Predicted Impact of (4R)-4-ethoxy-L-proline Incorporation on Peptide Structure

| Structural Level | Predicted Impact | Computational Method for Prediction |

| Local Conformation | Favors Cγ-exo ring pucker, leading to specific φ and ψ angles. | Molecular Mechanics, Quantum Chemistry |

| Secondary Structure | May favor extended or turn-like structures. | Molecular Dynamics, Peptide Structure Prediction Algorithms |

| Protein Stability | The effect would be context-dependent and could be predicted based on the local structural environment. | Homology modeling, Proline mutation prediction algorithms |

In Silico Design of Novel Proline-Containing Bioactive Molecules and Materials

The unique conformational properties of proline and its derivatives make them valuable building blocks in the in silico design of novel bioactive molecules and materials. The introduction of substituents on the proline ring, such as the ethoxy group in this compound, provides a means to fine-tune the conformational preferences and physicochemical properties of peptides and peptidomimetics.

In silico approaches, such as molecular docking and molecular dynamics simulations, can be used to design peptides containing (4R)-4-ethoxy-L-proline with specific binding affinities for biological targets like enzymes or receptors. nih.govresearchgate.net For example, the ethoxy group could be designed to form favorable interactions within a protein's binding pocket, enhancing the potency and selectivity of the peptide.

The design process often involves creating a virtual library of peptides containing the modified proline and then computationally screening them against a target protein. The most promising candidates can then be synthesized and tested experimentally. This rational design approach can significantly accelerate the discovery of new therapeutic agents and functional materials.

The conformational constraints imposed by 4-substituted prolines can also be exploited in the design of peptidomimetics with improved metabolic stability and oral bioavailability. By locking the peptide backbone into a bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies for Proline Analogs

The synthesis of functionalized proline analogs has historically been a significant challenge, often requiring multi-step solution-phase chemistry for each new derivative. nih.gov This traditional approach can be time-consuming and resource-intensive. Consequently, a major research thrust is the development of more efficient and sustainable synthetic routes.

A promising strategy that circumvents the need for individual solution-phase synthesis is "proline editing". nih.gov This method involves incorporating a common, inexpensive precursor like Fmoc-4R-hydroxyproline (Fmoc-Hyp) into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.gov The hydroxyl group is then chemically modified in situ on the solid support to generate a diverse array of 4-substituted proline residues, including ethers like the ethoxy derivative. nih.gov This approach dramatically reduces the synthetic effort required to access novel analogs and aligns with the principles of green chemistry by minimizing cumbersome protection and deprotection steps. nih.govlongdom.org

Future research will likely focus on expanding the repertoire of on-resin modifications and developing novel catalytic systems that operate under mild and environmentally benign conditions. acs.org The integration of in silico and high-throughput experimentation strategies is also expected to accelerate the discovery of optimized and scalable protocols for producing proline analogs like (4R)-1-Fmoc-4-ethoxy-L-proline. acs.org

| Synthetic Strategy | Description | Advantages | Challenges |

| Traditional Solution-Phase Synthesis | Multi-step synthesis of the protected Fmoc-amino acid, followed by incorporation into a peptide. nih.gov | Well-established chemistry. | Time-consuming, requires extensive purification, less sustainable for generating diversity. nih.gov |

| Solid-Phase "Proline Editing" | Incorporation of a precursor (e.g., Fmoc-Hyp) into a peptide on-resin, followed by chemical modification of the side chain. nih.gov | Rapid access to diverse analogs from a common intermediate, eliminates solution-phase synthesis for each derivative, suitable for automation. nih.gov | Reaction conditions must be compatible with the solid support and the peptide sequence. |

| Enzymatic/Chemo-enzymatic Synthesis | Use of enzymes to catalyze key steps in the synthesis, such as stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Limited enzyme availability and substrate scope. |

Exploration of Novel Applications in Chemical Biology and Material Sciences

The unique conformational constraints imposed by the proline ring make it a critical residue in protein structure and function. organic-chemistry.orgresearchgate.net Modification at the 4-position, as with the ethoxy group in this compound, can subtly tune the local conformation and physicochemical properties of peptides and proteins. nih.gov This opens up exciting avenues for exploration in chemical biology and material sciences.

Chemical Biology: In chemical biology, functionalized prolines are being used to create sophisticated molecular probes and tools. The synthetic pathway to 4-ethoxy-L-proline from its hydroxyproline (B1673980) precursor provides a platform for introducing a wide range of other functionalities at the C4-position. nih.gov Researchers have successfully used this position to install:

Bioorthogonal handles: Groups like azides, alkynes, and tetrazines that allow for specific chemical ligation to other molecules in complex biological environments. nih.gov

Spectroscopic Probes: Fluorinated groups for ¹⁹F NMR studies, fluorescent dyes, and infrared probes to monitor peptide conformation and interactions. nih.gov

Structural Mimetics: Side chains that mimic other amino acids (e.g., Cys, Lys, Arg) to probe structure-activity relationships. nih.gov

The ethoxy group itself, while not reactive, can influence peptide stability and binding interactions through steric and hydrophobic effects, making it a valuable tool for fine-tuning the properties of bioactive peptides.

Material Sciences: The incorporation of proline analogs into synthetic polymers and nanomaterials is an emerging area with significant potential. Proline-based catalysts have been shown to be effective in various organic reactions. longdom.orgnih.gov By immobilizing proline derivatives on supports like magnetic nanoparticles, researchers have created highly active and recyclable catalysts that can function in aqueous media. nih.gov Incorporating this compound into polymer backbones or onto material surfaces could be used to control material properties such as self-assembly, chirality, and catalytic activity.

| Application Area | Example of Proline Analog Use | Potential Role of this compound |

| Chemical Biology | Incorporation of azides or alkynes for "click" chemistry and bioorthogonal labeling. nih.gov | As a non-reactive control or a building block to subtly modify peptide conformation and hydrophobicity. |

| NMR Spectroscopy | Use of 4-fluoroprolines as ¹⁹F NMR probes to study protein folding and conformation. nih.govnih.gov | The synthetic route could be adapted to create novel NMR probes. |

| Asymmetric Catalysis | Proline-functionalized magnetic nanoparticles for aldol (B89426) reactions in water. nih.gov | Incorporation into catalytic scaffolds to tune solubility and performance in different solvent systems. |

| Peptide Engineering | Substitution of proline with analogs to enhance the stability of collagen triple helices or other peptide structures. researchgate.net | The ethoxy group could be used to modulate the stability and binding affinity of engineered peptides. nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

Modern drug discovery and materials research rely heavily on the ability to rapidly synthesize and screen large numbers of molecules. This compound is ideally suited for this paradigm due to its Fmoc protecting group, which is the cornerstone of modern automated solid-phase peptide synthesis (SPPS). creative-peptides.combeilstein-journals.org

Automated peptide synthesizers perform the repetitive cycles of deprotection, amino acid coupling, and washing required to build a peptide chain on a solid support. creative-peptides.combeilstein-journals.org The use of pre-functionalized, Fmoc-protected building blocks like this compound allows for its precise placement within a desired sequence with high efficiency and purity. creative-peptides.com This automated approach minimizes human error and significantly increases the speed at which novel peptides can be produced. creative-peptides.com

Furthermore, the concept of "proline editing" can be integrated into automated workflows. nih.gov An automated synthesizer can first assemble a peptide containing a hydroxyproline residue and then, in subsequent automated steps, perform the chemical modifications on the resin to generate the final 4-ethoxyproline-containing peptide. nih.gov This combination of automated peptide assembly and automated chemical modification represents a powerful high-throughput platform for generating libraries of complex, functionalized peptides.

| Step in Automated SPPS Cycle | Reagent/Process | Purpose |

| 1. Fmoc Deprotection | A solution of a base, typically piperidine (B6355638) in DMF. nih.gov | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. beilstein-journals.org |

| 2. Washing | Solvents like DMF and isopropanol. | To remove excess reagents and byproducts from the deprotection step. |

| 3. Amino Acid Coupling | The Fmoc-protected amino acid (e.g., this compound), an activating agent (e.g., HBTU), and a base (e.g., DIPEA). nih.gov | To activate the carboxylic acid of the incoming amino acid and facilitate the formation of a new peptide bond. |

| 4. Washing | Solvents like DMF. | To remove excess reagents and unreacted amino acid. |

| Repeat | The cycle is repeated until the desired peptide sequence is assembled. | To elongate the peptide chain one amino acid at a time. |

Expanding Chemical Diversity through Combinatorial Approaches utilizing the Compound as a Building Block

Combinatorial chemistry is a powerful strategy for generating large, diverse collections of molecules, known as libraries, which can be screened for desired properties. nih.gov The "split-and-pool" synthesis method, often performed on a solid support, allows for the creation of millions of unique compounds in a systematic manner. nih.gov

This compound is an excellent candidate for use as a building block in combinatorial libraries. researchgate.net It can be used as a central scaffold or as one of many components to be incorporated into peptides or small molecules. By systematically combining this proline analog with diverse sets of other building blocks (e.g., other natural or unnatural amino acids, carboxylic acids, amines), researchers can create vast libraries where each member possesses the unique structural feature of the 4-ethoxyproline residue. researchgate.net

These libraries can then be subjected to high-throughput screening against biological targets, such as enzymes or receptors, to identify "hit" compounds with high affinity or inhibitory activity. nih.gov The information gathered from screening these libraries provides extensive structure-activity relationship (SAR) data, which is invaluable for guiding the design of more potent and selective drug candidates. nih.gov The defined stereochemistry and functionality of this compound provide a fixed anchor point around which other chemical functionalities can be varied, enabling a focused exploration of chemical space. researchgate.net

Q & A

Q. What is the structural significance of the 4-ethoxy substituent in (4R)-1-Fmoc-4-ethoxy-L-proline, and how does it influence peptide synthesis?

The 4-ethoxy group in this compound introduces steric bulk and hydrophobicity, which can modulate peptide backbone conformation during solid-phase synthesis. The ethoxy substituent at the 4R position restricts pyrrolidine ring puckering, favoring specific rotamers that reduce aggregation-prone intermediates . This is critical for synthesizing peptides with β-turn motifs or those prone to β-sheet formation. The Fmoc group provides UV-active protection for the amine, enabling real-time monitoring via Trp fluorescence during deprotection .

Q. What analytical methods are recommended for characterizing this compound and its incorporation into peptides?

- HPLC-MS : To confirm molecular weight (435.52 g/mol) and purity (>98%) using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .

- Circular Dichroism (CD) : To assess conformational changes induced by the 4-ethoxy group in model peptides, particularly in aqueous vs. hydrophobic solvents .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify stereochemistry (2S,4R configuration) and substituent integration .

Advanced Research Questions

Q. How does the 4-ethoxy group in this compound compare to other 4-substituents (e.g., cyclohexyloxy, benzyl) in preventing peptide aggregation?

Substitutents like 4-ethoxy (hydrophobic but flexible) vs. 4-cyclohexyloxy (rigid, bulky) or 4-benzyl (aromatic, π-stacking-prone) exhibit distinct aggregation-prevention mechanisms. The ethoxy group balances hydrophobicity and conformational flexibility, reducing interchain H-bonding without over-stabilizing non-native conformations. In contrast, 4-benzyl derivatives (e.g., FAA5190) may enhance π-π interactions in certain solvents, counteracting their anti-aggregation effects . Comparative studies using Thioflavin T assays or TEM are recommended to quantify fibril formation .

Q. What experimental strategies can resolve contradictions in solubility data for this compound across different solvent systems?

Contradictory solubility reports (e.g., DMF vs. DCM) may arise from solvent polarity effects on the ethoxy group’s hydration shell. A systematic approach includes:

- Solubility Screening : Test in binary solvent systems (e.g., DMF/DCM, 1:1 v/v) with incremental water addition.

- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect micelle formation or colloidal aggregation.

- Free Energy Calculations : Use molecular dynamics simulations to model solvent-substituent interactions .

Q. How can this compound be utilized in click chemistry-based peptide modifications?